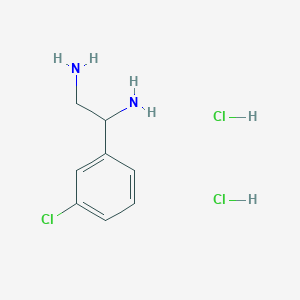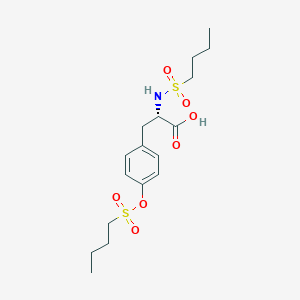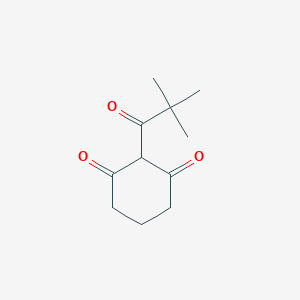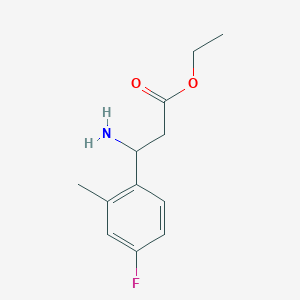
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate is an organic compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of 3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-fluoro-2-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate is unique due to the presence of the fluorine atom on the aromatic ring, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11H,3,7,14H2,1-2H3 |
InChI Key |
TVRRLBXSOWJART-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


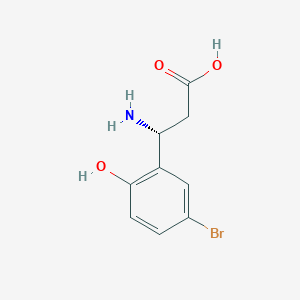
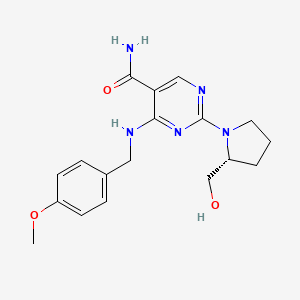
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
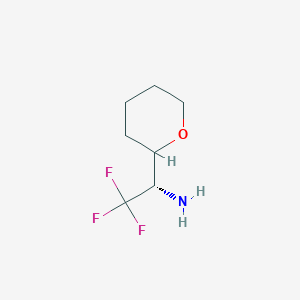
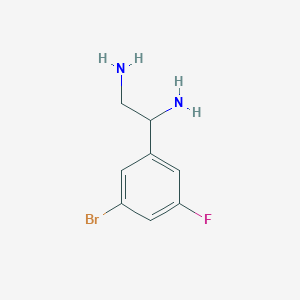
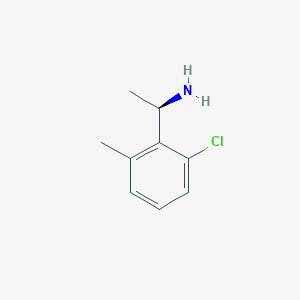
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
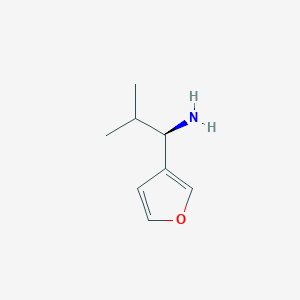
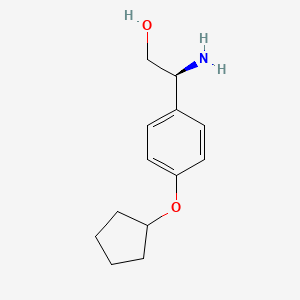
![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)
